(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . The chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard; the coupling constants are indicated in Hz .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity
Novel pyridine derivatives, including benzothiazoles and piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, thiazole and piperazine derivatives have been prepared and tested for their in vitro antibacterial activity, indicating moderate to good antimicrobial potency (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antitubercular and Antifungal Activities
Compounds with benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new chemotypes with potential anti-mycobacterial activity. Several of these compounds have demonstrated anti-tubercular potential with MICs in the low micromolar range and showed low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer Activity
The synthesis and evaluation of novel compounds for anticancer activity have been a significant area of research. For instance, derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and showed notable anticancer activity against various human cancer cell lines, with some compounds demonstrating potent inhibitory effects on specific cancer cells (Inceler, Yılmaz, & Baytas, 2013).
Insecticidal Activity
Research into novel piperidine thiazole compounds has been conducted with the aim of discovering new bioactive compounds with insecticidal properties. Preliminary bioassays have shown that certain synthesized compounds exhibit insecticidal activities at various concentrations, highlighting the potential for agricultural applications (Ding, Pan, Yin, Tan, & Zhang, 2019).
Mechanism of Action
Target of Action
Compounds with a benzo[d]thiazol-2-yl group have been found to exhibit various biological activities, including anti-inflammatory and analgesic activities . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect inflammatory pathways .
Properties
IUPAC Name |
[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S3/c1-30-16-7-8-17(31-2)20-19(16)23-22(33-20)25-12-10-24(11-13-25)21(27)15-5-3-9-26(15)34(28,29)18-6-4-14-32-18/h4,6-8,14-15H,3,5,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCXVQXTLOUAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.